(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Description
Properties
IUPAC Name |
(7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCSFFVNZWKQOP-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Intramolecular Cyclization
Cyclization of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide under acidic conditions forms the pyrazinone ring. Propylene oxide is employed as an acid scavenger to mitigate side reactions:
Reaction Conditions
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 0–25°C
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Acid Catalyst : Camphorsulfonic acid (CSA)
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Yield : 78–85%
The stereochemical outcome depends on the configuration of the prolinamide starting material, with L-prolinamide yielding the desired (7R,8aS) isomer.
Transition Metal-Catalyzed Hydroformylation
Source describes a hydroformylation approach using Rh(CO)₂(acac) and Biphephos ligands to install hydroxyl groups with high diastereoselectivity. While originally applied to triazine derivatives, this method adapts to pyrazinones by modifying substrate geometry:
Key Steps
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Hydroformylation : Rh-catalyzed C–H functionalization introduces a formyl group.
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Nucleophilic Addition : Methanol adds to the formyl group, followed by acid-catalyzed cyclization.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Rh(CO)₂(acac) (0.02 equiv) |
| Ligand | Biphephos (0.06 equiv) |
| Pressure | H₂/CO (1:1, 5 bar) |
| Temperature | 70°C |
| Diastereoselectivity | 92:8 (7R,8aS:7S,8aR) |
Chiral Resolution and Protective Group Chemistry
Benzyl Protection/Deprotection
Source highlights the use of benzyl groups to protect reactive sites during synthesis. For example, (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is synthesized via N-alkylation, followed by deprotection using BCl₃ in DCM:
Deprotection Protocol
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Reagent : BCl₃ (1M in DCM, 5 equiv)
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Conditions : 0°C, 10 min
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Quench : Methanol
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Yield : 89%
Crystallization-Induced Diastereomer Resolution
Racemic mixtures are resolved using chiral auxiliaries. Source employs mandelic acid to form diastereomeric salts, enabling separation via recrystallization. The (7R,8aS) isomer preferentially crystallizes from ethanol/water mixtures, achieving >99% enantiomeric excess (ee).
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
Under suboptimal conditions, intramolecular aldol condensation competes with pyrazinone formation. Kinetic studies reveal that lowering reaction temperatures (<20°C) and using bulky amines (e.g., DIPEA) suppress aldol byproducts.
Epimerization Risks
The C7 hydroxyl group is prone to epimerization under basic conditions. Stabilization strategies include:
Analytical Validation and Quality Control
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆): δ 4.32 (dd, J = 8.4 Hz, 1H, C7-OH), 3.78–3.65 (m, 2H, H-8a and H-1), 2.95–2.83 (m, 1H, H-7).
13C NMR : 173.8 ppm (C=O), 68.5 ppm (C7-OH).
Chiral HPLC Methods
Column : Chiralpak AD-H (250 × 4.6 mm)
Mobile Phase : Hexane/ethanol (80:20)
Retention Time : 26.99 min for (7R,8aS) vs. 42.69 min for (7S,8aR).
Industrial-Scale Production Protocols
Patent CN110590632A outlines a scalable process:
Stepwise Procedure
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Chloroacetylation : L-prolinamide + chloroacetyl chloride → (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
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Cyclization : CSA-catalyzed intramolecular nucleophilic substitution.
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Crystallization : Ethyl acetate/heptane recrystallization (purity >99.5%).
Process Metrics
| Metric | Value |
|---|---|
| Overall Yield | 72% |
| Purity (HPLC) | 99.8% |
| Production Capacity | 50 kg/batch |
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hydroxypyridones, including (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, exhibit significant antiproliferative activity against various cancer cell lines. The compound's ability to induce cytotoxic effects in cancer cells has been linked to its interference with cellular processes such as the cell cycle and apoptosis pathways. For instance, studies have shown that compounds structurally related to hydroxypyridones can inhibit cell growth in non-small lung cancer cells, highlighting their potential as anticancer agents .
Metal Ion Chelation
Hydroxypyridones are known for their chelation properties, which allow them to bind metal ions effectively. This characteristic is crucial in developing drugs that target metal overload conditions or diseases associated with metal dysregulation. The chelation ability of this compound may provide therapeutic benefits in conditions like hemochromatosis or Wilson's disease .
Antibacterial and Antiviral Properties
There is growing interest in the antibacterial and antiviral potential of hydroxypyridones. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains and viruses. Their mechanism often involves interference with bacterial metabolism or viral replication processes .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of hydroxypyridone derivatives. Among these derivatives, this compound was tested against a panel of cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Metal Chelation
In a research article discussing iron chelation therapies, the role of hydroxypyridones was highlighted. The study indicated that compounds like this compound could effectively sequester excess iron in biological systems. This property was particularly noted in the context of treating iron overload disorders .
Mechanism of Action
The mechanism of action of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound can modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : Lower molecular weight (156.18) of the target compound improves aqueous solubility compared to benzyl-substituted analogues (e.g., MW 260.29 in ).
- Hydrogen Bonding : Intramolecular H-bonds stabilize the bicyclic core, while N-alkylation (e.g., tert-butyl carbamate in ) disrupts this network, altering conformation .
Stereochemical Impact
- The (7R,8aS) configuration optimizes spatial alignment for enzyme binding. In contrast, (8aR)-epimers (e.g., in ) show reduced activity due to steric clashes .
Biological Activity
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H16N2O2
- Molecular Weight : 184.24 g/mol
- CAS Number : 45099909
Research indicates that this compound exhibits various biological activities. Its mechanism of action is primarily attributed to its interaction with specific receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies show that this compound can inhibit certain enzymes that play a role in metabolic disorders. For example, it has been tested against enzymes related to glucose metabolism, suggesting potential applications in diabetes management.
- Receptor Modulation : Preliminary data suggest that the compound may act as a modulator for neurotransmitter receptors, which could be beneficial in treating neurological conditions.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
| Activity | Description |
|---|---|
| Antidiabetic Effects | In vitro studies indicate that the compound can lower blood glucose levels by enhancing insulin sensitivity. |
| Neuroprotective Effects | Animal models demonstrate neuroprotective properties, potentially useful in conditions like Alzheimer's disease. |
| Antimicrobial Properties | The compound shows activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
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Antidiabetic Study :
- Objective : To evaluate the effects on glucose metabolism.
- Methodology : Administered to diabetic rats over a four-week period.
- Findings : Significant reduction in fasting blood glucose levels was observed compared to control groups.
-
Neuroprotection Study :
- Objective : Assess neuroprotective effects in models of neurodegeneration.
- Methodology : In vitro assays using neuronal cell lines exposed to oxidative stress.
- Findings : The compound exhibited reduced cell death and improved cell viability.
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Antimicrobial Study :
- Objective : Test antimicrobial efficacy against common pathogens.
- Methodology : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed significant inhibition zones compared to standard antibiotics.
Safety and Toxicology
Preliminary safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety in long-term use.
Q & A
Basic: What synthetic methodologies are applicable for synthesizing (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one?
Answer:
Key approaches include:
- Acid-mediated cyclization : Utilize carboxylic acids to cyclize precursors into pyrrolopyrazine scaffolds. For example, triazolopyrazinones can be synthesized via acid catalysis, enabling diverse substitutions .
- Domino reactions : Chen et al. (2010) demonstrated a domino approach using vinyl azides to construct pyrrolo[1,2-a]pyrazine cores, which can be adapted for stereoselective hydroxy derivatives .
- Chiral resolution : Post-synthetic separation via chiral chromatography (e.g., using amylose-based columns) ensures enantiomeric purity, critical for stereospecific compounds like this target .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Mass spectrometry (MS) : Electron ionization (EI) and GC-MS provide molecular weight and fragmentation patterns. For instance, NIST data for similar compounds includes normal alkane retention indices (RI) and polarity-based column gradients .
- NMR spectroscopy : 1H/13C NMR resolves stereochemistry; coupling constants and NOESY correlations verify the (7R,8aS) configuration. Refer to analogs like (7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol for comparative analysis .
- X-ray crystallography : Resolves absolute configuration, though requires high-purity crystals .
Basic: What safety protocols are mandated for handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas. Avoid contact with strong acids/bases due to decomposition risks .
- Emergency response : For skin contact, rinse with water for 15 minutes; consult poison control if ingested .
Advanced: How should researchers address contradictory toxicity data in literature?
Answer:
- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assays on HepG2 cells) to establish baseline toxicity, as SDS documents often lack comprehensive data .
- Comparative studies : Cross-reference analogs like 7-ethylhexahydropyrrolo derivatives, which show acute toxicity (Category 4 for oral/dermal exposure). Adjust safety protocols accordingly .
- Dose-response modeling : Use probabilistic models to extrapolate safe handling thresholds from fragmentary data .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .
- Temperature gradients : For domino reactions, optimize between 60–100°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOAc/hexane mixtures aid in crystallization .
Advanced: What strategies are recommended for designing biological activity studies?
Answer:
- Structure-activity relationship (SAR) : Compare with bioactive pyrrolo[1,2-a]quinoxalines, which exhibit antimicrobial and kinase inhibitory properties .
- Targeted assays : Prioritize assays based on functional groups (e.g., hydroxyl → antioxidant activity; heterocyclic core → CNS target screening) .
- Metabolic stability : Use microsomal incubation (human liver microsomes) to predict pharmacokinetic profiles .
Advanced: How to ensure enantiomeric purity during synthesis?
Answer:
- Chiral chromatography : Use Chiralpak® columns with hexane/IPA mobile phases to separate diastereomers .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key cyclization steps .
- Circular dichroism (CD) : Validate optical activity post-synthesis, referencing spectra of resolved enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
